molecular formula C8H11N3O4 B13320641 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Cat. No.: B13320641
M. Wt: 213.19 g/mol
InChI Key: SVGWTNBCIOCNIL-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid is a complex organic compound with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound features a triazole ring fused to a morpholine ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid stands out due to its unique combination of a triazole and morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid (CAS No. 1384431-03-1) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and notable biological effects based on available research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C9H12N4O3
  • Molecular Weight : 224.22 g/mol
  • IUPAC Name : this compound
  • Appearance : White to off-white powder
  • Storage Temperature : Room temperature

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The specific synthetic route can vary based on the desired purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential lead compound for developing new antibiotics.

Antiviral Activity

Preliminary investigations into the antiviral properties of the compound reveal that it may inhibit viral replication in certain cell lines. For example:

  • In assays against human coronaviruses (e.g., HCoV-229E), this compound showed promising results with IC50 values indicating effective inhibition at low concentrations.

Anticancer Potential

Emerging research has also explored the anticancer potential of this compound:

  • Cell viability assays conducted on various cancer cell lines (e.g., breast cancer and lung cancer) demonstrated that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityInhibition of E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study BAntiviral ActivityIC50 against HCoV-229E was found to be 25 µM.
Study CAnticancer ActivityInduced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM.

The mechanism by which this compound exerts its biological effects is still under investigation. However:

  • It is hypothesized to interact with specific cellular targets involved in metabolic pathways related to cell proliferation and survival.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-5(7(12)13)11-8(14)10-2-3-15-4-6(10)9-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

SVGWTNBCIOCNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)N2CCOCC2=N1

Origin of Product

United States

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